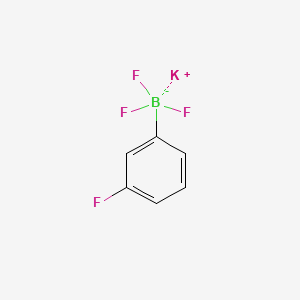

Potassium 3-fluorophenyltrifluoroborate

Description

The exact mass of the compound Potassium 3-fluorophenyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 3-fluorophenyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 3-fluorophenyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(3-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPFKHUYBDOHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635712 | |

| Record name | Potassium trifluoro(3-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267006-24-6 | |

| Record name | Potassium trifluoro(3-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-fluorophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of Potassium 3-fluorophenyltrifluoroborate

In the landscape of synthetic organic chemistry, the pursuit of stable, versatile, and efficient reagents is perpetual. For decades, organoboron compounds have been mainstays, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] However, traditional reagents like boronic acids and their esters often present challenges, including instability, difficult purification, and sensitivity to air and moisture.[1] This has paved the way for the emergence of potassium organotrifluoroborate salts, a class of reagents that elegantly circumvents many of these limitations.[1][2]

Potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts remarkable stability.[3][4] Unlike their trigonal planar boronic acid counterparts, they are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[5][6] This stability allows them to be handled in an open atmosphere and simplifies stoichiometric control in reactions.[3][7] They are essentially "protected" forms of boronic acids, whose reactivity can be unmasked under specific reaction conditions, often the very conditions required for cross-coupling.[3][8]

This guide focuses on a particularly valuable member of this class: Potassium 3-fluorophenyltrifluoroborate . The strategic placement of a fluorine atom on the phenyl ring introduces unique electronic properties and provides a handle for modulating the biological activity of target molecules, making this reagent exceptionally relevant for professionals in drug discovery and development.[9][10] We will explore its synthesis, core chemical properties, stability, and pivotal role in carbon-carbon bond formation, providing both mechanistic insights and practical, field-proven protocols.

Synthesis and Structural Elucidation

The synthesis of potassium organotrifluoroborates is typically straightforward and high-yielding. The most common and efficient method involves the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[3][8] This conversion is often used as a method to purify crude boronic acids, as the resulting trifluoroborate salt is crystalline and easily isolated.[5]

Caption: General synthesis workflow for Potassium 3-fluorophenyltrifluoroborate.

Alternatively, these salts can be prepared via transmetalation from other organometallic reagents (e.g., Grignard or organolithium compounds) with a trialkyl borate, followed by the addition of aqueous KHF₂.[2][5]

Physicochemical and Spectroscopic Properties

Potassium 3-fluorophenyltrifluoroborate is a white to off-white solid, valued for its stability and ease of handling.[9] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 267006-24-6 | [9] |

| Molecular Formula | C₆H₄BF₄K | [9] |

| Molecular Weight | 201.99 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [11] |

| Stability | Air and moisture stable | [1][8][12] |

| Solubility | Soluble in polar solvents like methanol, acetone, and DMF | [13] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the reagent.

-

NMR Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the aromatic protons of the 3-fluorophenyl group.

-

¹⁹F NMR : Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another, typically a broad quartet, for the three equivalent fluorine atoms of the BF₃⁻ group due to coupling with the ¹¹B nucleus.[14]

-

¹¹B NMR : A characteristic signal, often a quartet due to ¹¹B-¹⁹F coupling, confirms the tetracoordinate boron center.[14][15]

-

¹³C NMR : Resonances for the six aromatic carbons will be observed, with their chemical shifts influenced by the fluorine and trifluoroborate substituents. The carbon atom directly bonded to boron may be difficult to observe due to quadrupolar relaxation.[14][16]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong absorption bands characteristic of the B-F bonds in the trifluoroborate anion, typically in the 950-1100 cm⁻¹ region. Additional bands corresponding to the C-F stretch and aromatic C-H and C=C vibrations will also be present.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is effective for characterizing the [M-K]⁻ anion (C₆H₄BF₄⁻).[17]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of Potassium 3-fluorophenyltrifluoroborate is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9][18] This palladium-catalyzed transformation is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds common in pharmaceuticals and advanced materials.[7]

Mechanistic Rationale

A key insight into the reactivity of organotrifluoroborates is that they are not the active transmetalating species. Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[3][8][19] This boronic acid is the species that participates in the catalytic cycle.

This slow, controlled release of the reactive boronic acid is a significant advantage. It maintains a low concentration of the active species in the reaction mixture, which helps to suppress common side reactions like protodeboronation and homocoupling of the boronic acid, leading to cleaner reactions and higher yields.[3]

Caption: The Suzuki-Miyaura catalytic cycle featuring in-situ hydrolysis of the trifluoroborate salt.

The Advantage of the 3-Fluoro Substituent

For drug development professionals, the presence of the fluorine atom at the 3-position is of particular strategic importance. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[9][10] The C-F bond is strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes. By incorporating the 3-fluorophenyl moiety, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, robust procedure for the palladium-catalyzed cross-coupling of Potassium 3-fluorophenyltrifluoroborate with an aryl bromide.

Materials and Reagents

-

Potassium 3-fluorophenyltrifluoroborate (1.2 equiv)

-

Aryl bromide (Ar-Br) (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

RuPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Toluene and Deionized Water (e.g., 10:1 v/v)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology

-

Vessel Preparation : To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), Potassium 3-fluorophenyltrifluoroborate (1.2 equiv), Palladium(II) Acetate (0.02 equiv), RuPhos (0.04 equiv), and Potassium Carbonate (3.0 equiv).

-

Causality: Using a slight excess of the trifluoroborate ensures complete consumption of the potentially more valuable aryl halide. The catalyst and ligand are added as solids for accurate measurement. K₂CO₃ is the base required to facilitate both the hydrolysis of the trifluoroborate and the transmetalation step.[18] RuPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it effective for coupling a wide range of substrates, including challenging ones.[7]

-

-

Atmosphere Inerting : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Causality: This step is crucial to prevent the oxidation of the Pd(0) species, which is the active form of the catalyst. Although the trifluoroborate salt is air-stable, the catalytic intermediates are often sensitive to oxygen.

-

-

Solvent Addition : Add the degassed solvent system (e.g., toluene and water) via syringe.

-

Causality: A biphasic solvent system is classic for Suzuki-Miyaura reactions. The organic phase (toluene) dissolves the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the hydrolysis of the trifluoroborate. Degassing the solvents removes dissolved oxygen.

-

-

Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (e.g., 2-24 hours).

-

Causality: Heating is necessary to overcome the activation energy for the steps in the catalytic cycle. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases. Reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification : a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer. Wash it with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel.

-

Causality: The aqueous work-up removes the inorganic base, the potassium salts, and other water-soluble byproducts.[2] Purification by chromatography separates the desired biaryl product from unreacted starting materials and catalyst residues.

-

This self-validating protocol ensures that each component serves a distinct and necessary purpose, leading to a reproducible and high-yielding transformation.

Conclusion

Potassium 3-fluorophenyltrifluoroborate stands out as a superior reagent for modern organic synthesis. Its inherent stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool. For researchers in drug discovery, the embedded 3-fluorophenyl motif offers a direct route to introduce a structural element known to confer desirable pharmacokinetic properties. By understanding its fundamental chemical properties and applying robust, mechanistically sound protocols, scientists can effectively leverage this reagent to accelerate the synthesis of complex and biologically relevant molecules.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798. [Link]

-

Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

-

da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 890–894. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

MySkinRecipes. (n.d.). Potassium 3-fluorophenyltrifluoroborate. MySkinRecipes. [Link]

-

ChemSrc. (n.d.). potassium 3,4,5-trifluorophenyltrifluoroborate. ChemSrc. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium phenyltrifluoroborate. PubChem Compound Database. [Link]

-

Molander, G. A., & Nykun, M. H. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. Organic Letters, 12(7), 1584–1587. [Link]

-

Deobald, A. M., & Stefani, H. A. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the Brazilian Chemical Society, 18(4), 863-866. [Link]

-

American Chemical Society. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Andrade, C. K. Z., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Molecules, 17(11), 12763–12774. [Link]

-

Aobchem. (2023). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Aobchem. [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 9. Potassium 3-fluorophenyltrifluoroborate [myskinrecipes.com]

- 10. Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Potassium 3-fluorophenyltrifluoroborate

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and efficient reagents is a perpetual endeavor. Among the myriad of organoboron compounds, potassium organotrifluoroborates have emerged as a superior class of reagents, particularly for their remarkable stability to air and moisture, a stark contrast to the often-unstable nature of their boronic acid counterparts.[1][2][3][4] This inherent stability simplifies handling, storage, and stoichiometry, making them invaluable assets in both academic research and industrial drug development.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, yet widely applicable, member of this class: Potassium 3-fluorophenyltrifluoroborate. This compound serves as a crucial building block in the synthesis of complex molecules, particularly through its participation in palladium-catalyzed cross-coupling reactions.[2][5]

Strategic Approaches to the Synthesis of Potassium 3-fluorophenyltrifluoroborate

The synthesis of potassium aryltrifluoroborates, including the 3-fluoro substituted variant, can be approached through several strategic pathways. The choice of method often depends on the starting materials' availability, desired scale, and functional group tolerance. The most prevalent and practical methods involve the conversion of a corresponding organoboron precursor, such as a boronic acid or a boronic ester, through treatment with potassium hydrogen fluoride (KHF₂).[1][2][6]

Synthesis from 3-Fluorophenylboronic Acid: The Conventional Pathway

The most direct and commonly employed method for the preparation of Potassium 3-fluorophenyltrifluoroborate is the reaction of 3-fluorophenylboronic acid with potassium hydrogen fluoride (KHF₂). This method is favored for its simplicity and generally high yields.

Experimental Protocol: Synthesis of Potassium 3-fluorophenyltrifluoroborate from 3-Fluorophenylboronic Acid

-

Reagent Preparation: In a suitable reaction vessel, dissolve 3-fluorophenylboronic acid (1.0 equivalent) in a 5:1 mixture of methanol and water.

-

Reaction Initiation: To the stirred solution, add potassium hydrogen fluoride (KHF₂, 3.0 equivalents) portion-wise at room temperature. The addition of KHF₂ is exothermic and should be done with care.

-

Reaction and Precipitation: Stir the resulting mixture at room temperature for 1-2 hours. The product, Potassium 3-fluorophenyltrifluoroborate, will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified white solid under high vacuum to obtain the final product.

The causality behind this transformation lies in the nucleophilic attack of the fluoride ions from KHF₂ on the boron atom of the boronic acid. This results in the displacement of the hydroxyl groups and the formation of the more stable tetracoordinate trifluoroborate salt.[6]

One-Pot Synthesis from 1-Bromo-3-fluorobenzene: An Efficient Alternative

Experimental Protocol: One-Pot Synthesis of Potassium 3-fluorophenyltrifluoroborate

-

Generation of the Organometallic Reagent: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes to ensure complete lithium-halogen exchange.

-

Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Hydrolysis and Trifluoroborate Formation: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equivalents).

-

Workup and Isolation: Stir the biphasic mixture vigorously for 1 hour at room temperature. Separate the aqueous layer and extract the organic layer with water. Combine the aqueous layers and wash with diethyl ether.

-

Crystallization and Purification: Concentrate the aqueous layer under reduced pressure to induce precipitation of the product. Cool the solution in an ice bath to maximize crystallization. Collect the white solid by vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum.

This one-pot procedure is highly efficient as it avoids the isolation of the intermediate boronic acid, which can sometimes be challenging to purify and may be prone to decomposition.[1]

Comprehensive Characterization of Potassium 3-fluorophenyltrifluoroborate

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized Potassium 3-fluorophenyltrifluoroborate. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Potassium 3-fluorophenyltrifluoroborate. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra provide a wealth of information.[7]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-fluorophenyl group. The chemical shifts and coupling patterns will be consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the 3-fluorophenyl ring. The carbon atom directly attached to the boron will have a characteristic chemical shift.[7]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It will show a singlet corresponding to the fluorine atom on the phenyl ring and a broader signal for the three equivalent fluorine atoms attached to the boron.[7][8] The chemical shift of the BF₃⁻ group is a key diagnostic feature.[7][8]

-

¹¹B NMR: The boron NMR spectrum will exhibit a characteristic signal for the tetracoordinate boron atom in the trifluoroborate anion.[7][9] The chemical shift and the coupling to the fluorine atoms (if resolved) confirm the formation of the trifluoroborate species.[7]

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 6.8 - 7.5 | Aromatic proton signals with characteristic coupling patterns. |

| ¹³C | 110 - 165 | Signals for the aromatic carbons. |

| ¹⁹F | -135 to -145 (for BF₃⁻) | A broad singlet for the BF₃⁻ group and a sharp singlet for the C-F.[10] |

| ¹¹B | 3.0 - 6.0 | A broad singlet or a quartet (due to B-F coupling).[10] |

| Table 1: Typical NMR Spectroscopic Data for Potassium Aryltrifluoroborates. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the 3-fluorophenyltrifluoroborate anion, which confirms its elemental composition.[11] Electrospray ionization (ESI) in the negative ion mode is typically employed for this analysis.[11] The observed mass-to-charge ratio (m/z) should correspond to the [C₆H₄BF₄]⁻ ion.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The spectrum of Potassium 3-fluorophenyltrifluoroborate will show characteristic absorption bands for the B-F and C-F bonds, as well as the aromatic C-H and C=C stretching vibrations.

X-ray Crystallography

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction can be performed. This technique provides precise information about bond lengths, bond angles, and the crystal packing of the molecule.[12]

Applications in Drug Development and Organic Synthesis

Potassium 3-fluorophenyltrifluoroborate is a highly valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it serves as a stable and efficient source of the 3-fluorophenyl nucleophile.[2][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Data of Potassium 3-fluorophenyltrifluoroborate

Introduction: The Structural Significance of Potassium 3-fluorophenyltrifluoroborate

Potassium 3-fluorophenyltrifluoroborate is a member of the versatile class of organotrifluoroborate salts, which have gained prominence in modern organic synthesis.[1][2] These salts are valued for their stability to air and moisture, making them convenient and reliable reagents compared to their boronic acid counterparts.[3][4] They serve as crucial partners in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] The presence of the fluorine substituent on the phenyl ring introduces specific electronic properties and provides a sensitive probe for detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides a comprehensive analysis of the predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for Potassium 3-fluorophenyltrifluoroborate. As a compound with multiple NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, ¹¹B, and ¹⁹F, its spectra exhibit a rich tapestry of chemical shifts and spin-spin coupling constants that reveal intricate details of its molecular structure. This guide is intended for researchers, scientists, and drug development professionals who utilize organoboron compounds and require a deep understanding of their characterization by NMR. The data presented herein are expert predictions based on extensive analysis of published data for structurally analogous compounds.[1][5][6][7]

Molecular Structure and NMR-Active Nuclei

The foundational step in interpreting NMR spectra is a clear understanding of the molecule's structure and the magnetic environments of its constituent atoms.

References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Potassium 3-fluorophenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Organotrifluoroborates in Modern Chemistry

Potassium organotrifluoroborates have emerged as indispensable reagents in contemporary organic synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] Their enhanced stability compared to boronic acids, coupled with their ease of handling and reactivity, has made them favored precursors in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Among this versatile class of compounds, potassium 3-fluorophenyltrifluoroborate serves as a valuable building block for the introduction of the 3-fluorophenyl moiety, a common structural motif in bioactive molecules. A thorough understanding of its spectroscopic properties, particularly its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of potassium 3-fluorophenyltrifluoroborate, grounded in established principles and supported by data from analogous compounds.

Synthesis of Potassium 3-fluorophenyltrifluoroborate: A General Approach

The synthesis of potassium aryltrifluoroborates is typically achieved through a straightforward and high-yielding procedure from the corresponding boronic acid.[2] The general method involves the reaction of the arylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or mixed aqueous/organic solvent system.

A typical synthetic protocol is as follows:

-

Dissolution: 3-Fluorophenylboronic acid is dissolved in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Reaction with KHF₂: A saturated aqueous solution of potassium hydrogen fluoride is added to the solution of the boronic acid.

-

Stirring: The reaction mixture is stirred at room temperature for a designated period, typically one to two hours, to ensure complete conversion.

-

Isolation: The solvent is removed under reduced pressure.

-

Purification: The resulting solid is washed with a suitable organic solvent, such as acetone, to remove any unreacted starting material and byproducts, yielding the pure potassium 3-fluorophenyltrifluoroborate salt.[3]

Deciphering the Spectroscopic Signature: ¹H and ¹³C NMR Analysis

The structural nuances of potassium 3-fluorophenyltrifluoroborate are elegantly revealed through ¹H and ¹³C NMR spectroscopy. The presence of fluorine and boron nuclei introduces characteristic splitting patterns (J-coupling) that provide a wealth of information about the molecular connectivity.

The Molecular Structure

To understand the NMR spectra, it is essential to first visualize the molecule and the distinct chemical environments of its protons and carbons.

Caption: Molecular structure of Potassium 3-fluorophenyltrifluoroborate.

¹H NMR Spectrum: A Detailed Prediction

The ¹H NMR spectrum of potassium 3-fluorophenyltrifluoroborate is expected to exhibit four distinct signals corresponding to the four aromatic protons. The chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of the fluorine and trifluoroborate groups, as well as through-bond coupling to the fluorine atom.

-

H-2: This proton is ortho to the trifluoroborate group and meta to the fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling to H-4. A further small coupling to the fluorine at C-3 might be observed.

-

H-4: This proton is para to the trifluoroborate group and ortho to the fluorine atom. It will likely appear as a triplet of doublets, with a large coupling to the adjacent fluorine atom and smaller couplings to H-2 and H-5.

-

H-5: This proton is meta to the trifluoroborate group and para to the fluorine atom. It is expected to be a doublet of doublets, with coupling to H-4 and H-6.

-

H-6: This proton is ortho to the trifluoroborate group and meta to the fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-5 and a smaller coupling to H-2.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.10 - 7.30 | ddd | ³J(H2-H6) ≈ 7-8, ⁴J(H2-H4) ≈ 2-3, ⁴J(H2-F) ≈ 1-2 |

| H-4 | 6.90 - 7.10 | ddd | ³J(H4-H5) ≈ 8-9, ³J(H4-F) ≈ 8-10, ⁴J(H4-H2) ≈ 2-3 |

| H-5 | 7.20 - 7.40 | ddd | ³J(H5-H4) ≈ 8-9, ³J(H5-H6) ≈ 7-8, ⁵J(H5-F) ≈ 0-1 |

| H-6 | 7.10 - 7.30 | ddd | ³J(H6-H5) ≈ 7-8, ³J(H6-H2) ≈ 7-8, ⁴J(H6-F) ≈ 1-2 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon signals will be split due to coupling with the fluorine atom. The carbon directly attached to the boron atom (C-1) often appears as a broad signal due to the quadrupolar relaxation of the boron nucleus, and in some cases may not be observed.[3][4]

-

C-1: The carbon atom bonded to the trifluoroborate group. Its chemical shift will be significantly downfield. The signal is expected to be broad due to coupling with the boron atom.

-

C-2: This carbon is ortho to the trifluoroborate group and meta to the fluorine atom. It will likely appear as a doublet with a small ³J(C-F) coupling.

-

C-3: The carbon atom bonded to the fluorine atom. This signal will be significantly downfield and will exhibit a large ¹J(C-F) coupling constant.

-

C-4: This carbon is para to the trifluoroborate group and ortho to the fluorine atom. It will appear as a doublet with a significant ²J(C-F) coupling.

-

C-5: This carbon is meta to the trifluoroborate group and para to the fluorine atom. It is expected to be a singlet or a doublet with a very small ⁴J(C-F) coupling.

-

C-6: This carbon is ortho to the trifluoroborate group and meta to the fluorine atom. It will likely appear as a doublet with a small ³J(C-F) coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 145 - 155 | br s | - |

| C-2 | 125 - 130 | d | ³J(C-F) ≈ 5-10 |

| C-3 | 160 - 165 | d | ¹J(C-F) ≈ 240-250 |

| C-4 | 115 - 120 | d | ²J(C-F) ≈ 20-25 |

| C-5 | 130 - 135 | s or d | ⁴J(C-F) ≈ 0-3 |

| C-6 | 120 - 125 | d | ³J(C-F) ≈ 5-10 |

Note: These are predicted values based on known substituent effects and data from similar compounds. The observation and resolution of coupling constants can be influenced by the solvent and the magnetic field strength.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of potassium 3-fluorophenyltrifluoroborate, the following experimental protocol is recommended.

Caption: Experimental workflow for NMR analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of potassium 3-fluorophenyltrifluoroborate. The compound is a stable solid and can be handled in air.[1]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for ionic compounds.[3]

-

Transfer the resulting solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and resolution of coupling constants.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Perform shimming of the magnetic field to obtain a homogeneous field and sharp spectral lines.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using standard parameters. Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum by removing C-H couplings.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Carefully phase correct both the ¹H and ¹³C spectra to ensure accurate integration and peak picking.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual proton signal appears at δ 2.50 ppm in the ¹H spectrum, and the carbon signal appears at δ 39.52 ppm in the ¹³C spectrum.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Pick the peaks in both spectra to determine their precise chemical shifts and coupling constants.

-

Conclusion

The ¹H and ¹³C NMR spectra of potassium 3-fluorophenyltrifluoroborate provide a detailed and unambiguous fingerprint of its molecular structure. By understanding the interplay of chemical shifts and coupling constants, researchers can confidently identify this important synthetic building block, monitor its reactions, and ensure its purity. The predictive analysis and experimental protocols outlined in this guide offer a robust framework for the successful application of NMR spectroscopy in research and development involving this versatile organotrifluoroborate.

References

-

Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

Dandapani, S., & Nag, S. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in C–C and C–X Bond-Forming Reactions. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

LibreTexts. (2023, January 29). J-Coupling (Scalar). Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). J-coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

Sources

Foreword: The Ascendancy of Potassium Aryltrifluoroborates in Modern Synthesis

An In-depth Technical Guide to the Crystal Structure of Potassium Aryltrifluoroborates

In the landscape of contemporary drug discovery and development, the pursuit of molecular scaffolds that offer both stability and versatile reactivity is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, largely supplanting their boronic acid predecessors.[1][2][3] Their remarkable stability to air and moisture simplifies handling and storage, a critical advantage in both academic and industrial research settings.[1][3][4] These crystalline solids are pivotal nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the construction of carbon-carbon bonds in complex, biologically active molecules.[5][6][7][8]

Understanding the solid-state structure of these reagents is not merely an academic exercise. The precise three-dimensional arrangement of ions in the crystal lattice dictates key physicochemical properties, including solubility, dissolution rate, and stability, which are critical parameters in process chemistry and formulation development. This guide provides an in-depth exploration of the crystal structure of potassium aryltrifluoroborates (KATs), offering researchers a foundational understanding of their synthesis, crystallization, structural characterization, and the subtle forces that govern their solid-state architecture.

The Foundational Chemistry: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction analysis.

Synthesis: The Vedejs Protocol for Robust Aryltrifluoroborate Formation

A widely adopted and reliable method for the preparation of potassium aryltrifluoroborates is the conversion of arylboronic acids using potassium hydrogen fluoride (KHF₂).[9][10][11] This protocol is valued for its efficiency and operational simplicity.

Causality in Experimental Design: The choice of KHF₂ is crucial; unlike KF, it is effective at displacing the hydroxyl groups from trivalent boronic acids and their common dehydrated forms, such as boroxines.[10] The use of a methanol/water solvent system facilitates the dissolution of both the organic boronic acid and the inorganic fluoride salt, ensuring a homogenous reaction medium for efficient conversion.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

-

Dissolution: In a 100 mL round-bottom flask, dissolve phenylboronic acid (1.0 eq) in methanol (3 mL per mmol of boronic acid).

-

Fluoride Solution Preparation: In a separate beaker, prepare a saturated solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) in deionized water.

-

Reaction: Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of phenylboronic acid at ambient temperature. A white precipitate typically begins to form.

-

Completion and Isolation: Continue stirring the mixture for 2 hours to ensure the reaction goes to completion. Reduce the volume of methanol using a rotary evaporator.

-

Purification: Cool the remaining aqueous slurry in an ice bath. Collect the white crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold water, followed by diethyl ether, to remove residual impurities. Dry the product under high vacuum to yield potassium phenyltrifluoroborate.

Caption: Workflow for the synthesis of potassium aryltrifluoroborates.

Growing Single Crystals: The Gateway to Diffraction

The quality of the single crystal is the single most important determinant for a successful X-ray diffraction experiment. The goal is to grow a well-ordered, single-domain crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.

Methodologies for Crystallization:

-

Slow Evaporation: The most common technique. A saturated solution of the potassium aryltrifluoroborate is prepared in a suitable solvent (e.g., acetone, acetonitrile, or a water/alcohol mixture) and left in a loosely capped vial. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystallization.

-

Vapor Diffusion: A vial containing the dissolved compound is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Thermal Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Unveiling the Architecture: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[12][13] It provides unambiguous data on bond lengths, bond angles, and the unit cell parameters that define the repeating structural motif of the crystal.[14]

Caption: The experimental and computational workflow of SC-XRD.

Core Structural Features of Potassium Aryltrifluoroborates

Analysis of reported crystal structures reveals conserved and variable features that define this class of compounds. The structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate serve as excellent exemplars.[15][16]

The Aryltrifluoroborate Anion: A Distorted Tetrahedron

The core of the anion is the boron atom, which is bonded to one aryl carbon and three fluorine atoms. This arrangement results in a distorted tetrahedral geometry.[15][16]

-

B–C Bond: The bond length between the boron and the aryl carbon is a key parameter. For instance, in potassium trifluorido(4-methoxyphenyl)borate, this bond is 1.5987(18) Å.[15]

-

B–F Bonds: The three B–F bonds are not always equivalent. This variation often arises from the differential coordination of the fluorine atoms to the surrounding potassium cations in the crystal lattice.[15]

-

Bond Angles: The F–B–F and C–B–F bond angles deviate from the ideal tetrahedral angle of 109.5°. The F–B–F angles are typically smaller (mean of 105.5° in the p-fluoro derivative), while the C–B–F angles are larger (mean of 113.2°).[15]

The Potassium Cation: A Complex Coordination Environment

The potassium cation acts as the counterion and is crucial in knitting the anionic units together into a stable three-dimensional lattice. It typically exhibits a high coordination number, interacting primarily with the fluorine atoms of neighboring aryltrifluoroborate anions.

In both the p-methoxy and p-fluoro examples, the K⁺ ion is surrounded by eight fluorine atoms (an irregular KF₈ coordination polyhedron), sourced from multiple anions.[15][16] These polyhedra then share faces and edges to build infinite layers, demonstrating the critical role of the K⁺···F⁻ electrostatic interactions in defining the overall crystal packing.[15][16]

Table 1: Comparative Crystallographic Data for Substituted KATs

| Parameter | K⁺·C₇H₇BF₃O⁻ (p-methoxy)[15][16] | K⁺·C₆H₄BF₄⁻ (p-fluoro)[15][16] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/n |

| C1—B1 Bond (Å) | 1.5987 (18) | 1.590 (2) |

| B—F Bond Range (Å) | 1.3853 (15) - 1.4184 (14) | 1.383 (2) - 1.4132 (19) |

| Mean F—B—F Angle (°) | 105.7 | 105.5 |

| Mean C—B—F Angle (°) | 113.0 | 113.2 |

| K⁺ Coordination | Irregular KF₈ Polyhedron | Irregular KF₈ Polyhedron |

| Layer Stacking | AAA... | ABAB... |

Intermolecular Interactions and Crystal Packing

The solid-state structure is a delicate balance of multiple non-covalent interactions that dictate how the ions pack together.[17][18]

Caption: Key intermolecular interactions governing KAT crystal packing.

-

Dominant K⁺···F⁻ Interactions: As discussed, the electrostatic attraction between the potassium cations and the fluorine atoms of the anions is the primary organizing force, leading to the formation of layered structures.[15][16][19]

-

Influence of Aryl Substituents: The nature of the substituent on the aryl ring can significantly influence the packing arrangement. The comparison in Table 1 shows that changing a p-methoxy group to a p-fluoro group alters the crystal system, space group, and the layer stacking sequence.[15][16] This highlights the subtle interplay between electronic effects and steric demands that can lead to different polymorphic forms.

-

Weaker Interactions: While dominant, K⁺···F⁻ forces are not the only ones at play. Other interactions, such as weak C–H···F hydrogen bonds and π–π stacking between adjacent aryl rings, can provide additional stabilization and influence the final crystal packing arrangement.[20]

Conclusion: From Molecular Structure to Macroscopic Properties

This guide has detailed the critical steps and concepts involved in understanding the crystal structure of potassium aryltrifluoroborates. From their rational synthesis and meticulous crystallization to their definitive characterization by single-crystal X-ray diffraction, each step provides crucial information. The resulting structural models reveal a world of distorted tetrahedral anions and complex potassium coordination polyhedra, all held together by a hierarchy of intermolecular forces.

For researchers in drug development, this knowledge is actionable. An understanding of the solid-state structure informs strategies for polymorph screening, salt selection, and formulation, ultimately impacting the bioavailability and stability of an active pharmaceutical ingredient. As the use of these versatile reagents continues to expand, a firm grasp of their fundamental crystallographic nature will remain an indispensable tool for the modern chemical scientist.

References

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

ResearchGate. (n.d.). Scope of potassium aryltrifluoroborates in the cross-coupling with amides. Retrieved from [Link]

-

Chen, Z., Wang, X., & Ding, J. (2013). Palladium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones, Diketone Compounds, and 2-Arylbenzo[b]furans. The Journal of Organic Chemistry, 78(11), 5736–5743. [Link]

-

Gomes, G. D., Barreto, A. F., & Comasseto, J. V. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 332–335. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Dehmel, F. J. (2004). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Journal of the American Chemical Society, 126(34), 10313–10318. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

Isaksson, J., Sterner, O., & Wellner, E. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(7), 1732–1735. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Kim, D., & Lee, P. H. (2009). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 11(11), 2441–2444. [Link]

-

Harrison, W. T. A., & Wardell, J. L. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o868–o871. [Link]

-

Harrison, W. T. A., & Wardell, J. L. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]

-

Cherukuvada, S., & Nangia, A. (2014). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 4(2), 114–144. [Link]

-

Li, H., et al. (2021). Effect of Strong Intermolecular Interaction in 2D Inorganic Molecular Crystals. ACS Applied Materials & Interfaces, 13(46), 55301–55308. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19–32. [Link]

-

Matsumoto, K., et al. (2023). Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide. Frontiers in Chemistry, 11, 1218520. [Link]

-

Kitagawa, S., & Matsuda, R. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5436–5467. [Link]

-

Suzuki, T. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

R Discovery. (n.d.). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates. Retrieved from [Link]

-

Abu-Youssef, M. A. M., et al. (2001). Substituent effects on aurophilicity and π–π interaction in crystals of arylphosphine–Au(I) derivatives. Journal of Organometallic Chemistry, 625(2), 226–236. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. rigaku.com [rigaku.com]

- 13. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. pulstec.net [pulstec.net]

- 15. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. momap.net.cn [momap.net.cn]

- 19. Frontiers | Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide [frontiersin.org]

- 20. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Potassium 3-fluorophenyltrifluoroborate in Organic Solvents

Introduction

Potassium 3-fluorophenyltrifluoroborate (K[(3-FPh)BF₃]) is a crystalline, air- and moisture-stable organoboron compound that has emerged as a versatile reagent in modern organic synthesis.[1][2] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient precursor for the introduction of the 3-fluorophenyl moiety into complex molecules.[3] The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates, making this reagent particularly valuable in medicinal chemistry and agrochemical research.[3][4]

A thorough understanding of the solubility of K[(3-FPh)BF₃] is paramount for its effective use. Solubility dictates critical experimental parameters, including choice of solvent for reactions, purification strategy, and formulation. This guide provides a comprehensive overview of the solubility characteristics of potassium 3-fluorophenyltrifluoroborate, the underlying physicochemical principles, and detailed protocols for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

Potassium 3-fluorophenyltrifluoroborate is an ionic salt, consisting of a potassium cation (K⁺) and a 3-fluorophenyltrifluoroborate anion ([(3-FPh)BF₃]⁻). This ionic nature is the primary determinant of its solubility profile.

The Role of the Trifluoroborate Anion

The trifluoroborate group ([BF₃]⁻) imparts significant stability to the organoboron species compared to its corresponding boronic acid.[1][2] However, the B-F bonds are highly polarized, and the overall anion has a considerable dipole moment and is a good hydrogen bond acceptor. This contributes to its affinity for polar solvents.

The Impact of the Phenyl Ring and Fluorine Substituent

The 3-fluorophenyl group is largely organic and non-polar. The fluorine substituent is highly electronegative, which can influence the electronic distribution of the aromatic ring but does not dramatically alter its overall lipophilic character.[4][5] The interplay between the ionic "head" (the trifluoroborate) and the organic "tail" (the fluorophenyl group) results in a molecule with moderate polarity.

Causality of Solvent Choice

The solubility of an ionic compound like K[(3-FPh)BF₃] is governed by the principle of "like dissolves like." Solvents capable of effectively solvating both the potassium cation and the trifluoroborate anion will exhibit the highest dissolving power.

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can hydrogen bond with the fluorine atoms of the anion and effectively solvate the potassium cation. However, the organic portion of the molecule limits its solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents have large dipole moments and can effectively solvate the potassium cation. Their ability to interact with the anion via dipole-dipole interactions makes them excellent solvents for this class of compounds.[6]

-

Non-polar Solvents (e.g., Dichloromethane, Diethyl Ether, Hydrocarbons): These solvents lack the polarity to overcome the lattice energy of the ionic solid and cannot effectively solvate the separate ions. Consequently, the solubility of potassium aryltrifluoroborates in these solvents is generally very low.[6]

Qualitative and Semi-Quantitative Solubility Overview

While precise quantitative data for K[(3-FPh)BF₃] is not widely published, a reliable solubility profile can be constructed based on extensive literature on analogous potassium organotrifluoroborates.[6][7]

| Solvent Class | Representative Solvents | Expected Solubility of K[(3-FPh)BF₃] | Rationale for Behavior |

| Polar Aprotic | Acetone, Acetonitrile | Soluble to Highly Soluble | Strong dipole-ion interactions effectively solvate both the K⁺ cation and the [(3-FPh)BF₃]⁻ anion. These are often used as recrystallization solvents.[6] |

| DMF, DMSO | Highly Soluble | High dielectric constants and strong solvating power for both cations and anions lead to excellent solubility.[6] | |

| Polar Protic | Methanol | Soluble | Good balance of polarity and hydrogen bonding capability to solvate the ionic components. |

| Water | Slightly Soluble | The non-polar 3-fluorophenyl group limits solubility despite the ionic nature of the salt.[7] | |

| Moderate Polarity | Tetrahydrofuran (THF) | Slightly Soluble | Limited polarity results in weaker interactions with the ionic salt. |

| Non-polar | Dichloromethane, Toluene | Insoluble to Very Sparingly Soluble | Insufficient polarity to overcome the crystal lattice energy of the salt.[6] |

| Diethyl Ether, Hexanes | Insoluble | Very low polarity and inability to engage in significant intermolecular forces with the ionic compound.[6] |

Experimental Determination of Solubility

For applications requiring precise concentration knowledge, such as reaction optimization or kinetic studies, experimental determination of solubility is essential. The following is a robust, self-validating protocol based on the widely accepted "shake-flask" method.[8]

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of K[(3-FPh)BF₃] in a given organic solvent at a specific temperature.

Materials:

-

Potassium 3-fluorophenyltrifluoroborate (analytical grade, dried under vacuum)

-

Solvent of interest (HPLC grade or equivalent, anhydrous)

-

Scintillation vials or glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of K[(3-FPh)BF₃] to a vial (e.g., 20-30 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure equilibrium is reached.

-

-

Sampling:

-

After equilibration, remove the vial and let it stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe fitted with a syringe filter. This step is critical to remove any suspended microcrystals.

-

Immediately transfer a known volume of the filtrate into a pre-weighed volumetric flask.

-

-

Analysis (Gravimetric - simpler, less precise):

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Once all solvent is removed, re-weigh the flask. The mass difference is the amount of dissolved K[(3-FPh)BF₃].

-

Calculate the solubility (e.g., in mg/mL).

-

-

Analysis (Spectroscopic/Chromatographic - more precise):

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of your analytical method.

-

Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the λ_max of the 3-fluorophenyl chromophore) or HPLC.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Self-Validation and Trustworthiness:

-

Time to Equilibrium: Run parallel experiments and measure the concentration at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration no longer changes over time.

-

Reproducibility: Prepare at least three independent replicate samples to ensure the results are consistent and to calculate standard deviation.

-

Mass Balance: After sampling, the remaining solid and solution can be quantified to ensure the initial mass is accounted for, confirming no degradation or reaction has occurred.

Modulating Solubility for Synthetic Applications

The relatively poor solubility of potassium trifluoroborates in many common organic reaction solvents can sometimes be a limitation.[7] A highly effective strategy to overcome this is to exchange the potassium cation for a more lipophilic, organic cation, such as tetrabutylammonium (TBA).[7]

Cation Exchange Workflow

Caption: Workflow for enhancing organic solubility via cation exchange.

This exchange dramatically increases the solubility of the trifluoroborate salt in less polar organic solvents like dichloromethane and chloroform, expanding the range of applicable reaction conditions.[7]

Conclusion

Potassium 3-fluorophenyltrifluoroborate exhibits a solubility profile characteristic of an ionic salt with a significant organic component. It is most soluble in polar aprotic solvents and has limited solubility in non-polar media. This guide provides the theoretical framework and practical, verifiable protocols for scientists to understand and quantitatively determine its solubility. By leveraging this knowledge and techniques such as cation exchange, researchers can optimize reaction conditions, improve purification efficiency, and fully exploit the synthetic potential of this valuable reagent.

References

-

Darses, S., & Michaud, G. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkoxymethyltrifluoroborates. Organic Letters, 5(13), 2267-2270. Available at: [Link]

-

MySkinRecipes. (n.d.). Potassium 3-fluorophenyltrifluoroborate. Retrieved January 4, 2026, from [Link]

-

Prakash, G. K. S., et al. (2011). Tetrabutylammonium Trifluoroborates: A New Family of Reagents for Organic Synthesis. Organic Syntheses, 88, 20. Available at: [Link]

-

Molander, G. A., & Fleury-Brégeot, N. (2012). Oxidation of Potassium Organotrifluoroborates: A Versatile Strategy for the Synthesis of Phenols. Organic Syntheses, 89, 6. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 75(21), 7433-7437. Available at: [Link]

-

Zimmer, R., & Cansell, F. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of Medicinal Chemistry, 58(17), 6947-6965. Available at: [Link]

-

Avor, K.-A., & Al-Hunaiti, A. (2017). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

Batey, R. A., et al. (2001). Tetrabutylammonium and Tetrabutylphosphonium Organotrifluoroborate Salts: New Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Tetrahedron Letters, 42(51), 9099-9103. Available at: [Link]

-

MySkinRecipes. (n.d.). Potassium (3-chlorophenyl)trifluoroborate. Retrieved January 4, 2026, from [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

-

Sun, H., et al. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. Chemical Reviews, 111(3), 1428-1475. Available at: [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980. Available at: [Link]

-

Gillis, E. P., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. Available at: [Link]

-

Baka, E., et al. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and Applied Chemistry, 82(1), 171-181. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. Potassium 3-fluorophenyltrifluoroborate [myskinrecipes.com]

- 4. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]

- 5. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Thermal Stability of Potassium Organotrifluoroborates for Researchers and Drug Development Professionals

Foreword: Beyond the Benchtop—Understanding the Thermal Limits of a Versatile Reagent

Potassium organotrifluoroborates (R-BF₃K) have solidified their position as indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry. Their remarkable stability to air and moisture, ease of handling, and predictable reactivity in a myriad of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have made them superior alternatives to their often-unstable boronic acid counterparts.[1][2][3][4][5][6][7][8] While their stability at ambient temperatures is a celebrated feature, a comprehensive understanding of their behavior at elevated temperatures is crucial for process safety, scalability, and the design of robust synthetic routes. This guide provides an in-depth exploration of the thermal stability of potassium organotrifluoroborates, moving beyond anecdotal observations to a structured understanding of their decomposition properties. We will delve into the core principles of thermal analysis, examine the available data for specific derivatives, and discuss the factors that influence their thermal robustness.

Differentiating Stability: A Tale of Three Challenges - Thermal, Hydrolytic, and Oxidative

A nuanced discussion of the stability of potassium organotrifluoroborates necessitates a clear distinction between three key aspects:

-

Thermal Stability: This refers to the inherent resistance of the molecule to decompose upon heating. Decomposition involves the irreversible cleavage of chemical bonds, leading to the formation of new, and often undesired, chemical entities. This is the primary focus of this guide.

-

Hydrolytic Stability: While generally stable in air and to incidental moisture, potassium organotrifluoroborates can undergo hydrolysis to their corresponding boronic acids (RB(OH)₂), particularly under specific pH and solvent conditions.[6][9][10][11] This hydrolysis is often a prerequisite for their participation in cross-coupling reactions, where the boronic acid is the active species.[9][11] The rate of this "slow-release" of the boronic acid is a key parameter in reaction optimization.[1]

-

Oxidative Stability: The tetracoordinate nature of the boron atom in organotrifluoroborates renders them remarkably stable to many common oxidants, a feature that sets them apart from most organoboron compounds.[12][13] This allows for chemical transformations on other parts of the molecule without cleaving the carbon-boron bond.[12][14]

Understanding these distinct stability profiles is paramount for the rational design of synthetic strategies that fully exploit the capabilities of these versatile reagents.

The Cornerstone of Analysis: Unveiling Thermal Behavior with TGA and DSC

The quantitative assessment of thermal stability relies on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature at which maximum decomposition occurs, and the mass of non-volatile residue.

Experimental Protocol: A Standard TGA Workflow

-

Sample Preparation: A small, representative sample of the potassium organotrifluoroborate (typically 1-10 mg) is accurately weighed into an inert TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. A controlled heating program is defined, typically a linear ramp rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition is often determined by the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.

Caption: Workflow for Thermogravimetric Analysis (TGA) of Potassium Organotrifluoroborates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: A Standard DSC Workflow

-

Sample Preparation: A small amount of the potassium organotrifluoroborate (typically 1-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas. A temperature program, similar to that used in TGA, is initiated.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-